O-Deacetyl-ravidomycin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H31NO8 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
4-[(2S,3R,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m0/s1 |
InChI Key |
ZHXCTIMNNKVMJM-YVTOXBEXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Determinants of O Deacetyl Ravidomycin
Producer Microorganisms and Fermentation Profiles
The primary source of O-deacetyl-ravidomycin and its parent compound, ravidomycin (B1678828), is the actinomycete Streptomyces ravidus. nih.govwindows.net However, related strains and engineered microorganisms also play a significant role in the production and study of this compound.
Streptomyces ravidus and Related Strains
Streptomyces ravidus is a soil-dwelling bacterium known for its ability to produce a variety of secondary metabolites, including the ravidomycin complex. nih.govwindows.net Fermentation of S. ravidus in specific culture media yields not only ravidomycin and this compound but also other analogues like deacetylravidomycin (B10814224) N-oxide. nih.gov The production of these compounds can be influenced by the composition of the fermentation medium. For instance, the addition of sodium anthraquinone-beta-sulfonate to the culture medium of Streptomyces ravidus S50905 was found to induce the production of deacetylravidomycin N-oxide alongside ravidomycin and this compound. nih.gov Another strain, Streptomyces sp. MST-AS5883, has also been identified as a producer of this compound. windows.net Furthermore, research has shown that Streptomyces rochei can produce ravidomycin analogues, highlighting the potential for discovering novel derivatives from different Streptomyces species. windows.net
Heterologous Expression Systems for Biosynthesis
To facilitate the study of the ravidomycin biosynthetic pathway and to potentially generate novel analogues, the entire biosynthetic gene cluster has been successfully cloned and expressed in a heterologous host. The cosmid cosRav32, containing the ravidomycin gene cluster from S. ravidus, was introduced into Streptomyces lividans TK24. nih.govnih.gov This resulted in the production of a new analogue of ravidomycin, along with expected pathway intermediates and shunt products, confirming the identity and functionality of the cloned gene cluster. nih.govnih.gov This heterologous expression system provides a powerful tool for functional analysis of individual genes and for combinatorial biosynthesis experiments. nih.govnih.gov
Biosynthetic Gene Cluster Elucidation
The genetic blueprint for this compound biosynthesis is located within a large gene cluster in Streptomyces ravidus. Sequencing of a 33.28 kb DNA region revealed 36 open reading frames (ORFs) that encode all the necessary enzymes for the production of the ravidomycin core structure and its sugar substituent. nih.govnih.gov
Genes Associated with Polyketide Synthase (PKS) Assembly
The backbone of this compound is a polyketide, assembled by a type II polyketide synthase (PKS) system. nih.govnih.gov This system is composed of a set of enzymes that work in a coordinated fashion to build the polyketide chain from simple acyl-CoA precursors.
Table 1: Key Genes in the Ravidomycin Type II PKS System
| Gene | Proposed Function | Homology |
| ravA | Ketoacyl Synthase (KSα) | Minimal PKS ketoacyl synthases |
| ravB | Chain Length Factor (KSβ) | Chain length determinants |
| ravC | Acyl Carrier Protein (ACP) | Acyl carrier proteins |
| ravC1 | Additional Acyl Carrier Protein | Acyl carrier proteins |
| ravF | Ketoreductase | PKS-associated ketoreductases |
| ravG | Cyclase | PKS-associated cyclases |
| ravK | Cyclase | PKS-associated cyclases |
| ravP | Malonyl-CoA:ACP Transacylase (MAT) | Malonyl-CoA:ACP transacylases |
| ravQ | Acyltransferase (AT) | Acyltransferases |
The core PKS machinery consists of the ketosynthase (ravA), the chain length factor (ravB), and the acyl carrier protein (ravC). nih.gov Interestingly, an additional ACP gene, ravC1, is also present in the cluster. nih.gov The starter unit for the polyketide chain is believed to be propionate, with ravQ likely responsible for its selection. nih.gov The extender units are derived from malonyl-CoA, and the presence of a dedicated malonyl-CoA:ACP transacylase (ravP) is a notable feature of this cluster. nih.gov Following chain assembly, a series of cyclization and reduction steps, catalyzed by enzymes such as the ketoreductase ravF and the cyclases ravG and ravK, are proposed to form the characteristic angucycline core. nih.gov
Post-PKS Aglycone Modifying Genes
After the initial polyketide backbone is formed and cyclized, it undergoes a series of tailoring reactions to yield the final aglycone structure. These modifications are catalyzed by a suite of post-PKS enzymes encoded within the ravidomycin gene cluster.
Table 2: Post-PKS Modifying Genes in the Ravidomycin Cluster
| Gene | Proposed Function | Homology |
| ravOI | Oxygenase | Oxygenases |
| ravOII | Oxygenase | Oxygenases |
| ravOIII | Oxygenase | Oxygenases |
| ravOIV | Oxygenase | Oxygenases |
| ravH | Reductase | Reductases |
| ravV | Unknown | Unknown |
| ravY | Unknown | Unknown |
| ravGT | Glycosyltransferase | Glycosyltransferases |
A series of oxygenases (ravOI, ravOII, ravOIII, and ravOIV) are homologous to those found in the gilvocarcin biosynthetic pathway and are likely involved in hydroxylation and lactone formation steps. nih.gov The final step in the formation of the this compound aglycone is the attachment of the deoxysugar moiety, a reaction catalyzed by the glycosyltransferase ravGT. nih.govresearchgate.net This enzyme is notably flexible and can transfer different sugar molecules to the polyketide backbone. nih.govnih.goviu.edu
Deoxysugar Biosynthesis of the 4'-O-Acetyl-D-ravidosamine Moiety
A crucial component of ravidomycin's structure and biological activity is the C-glycosidically linked deoxysugar, 4'-O-acetyl-D-ravidosamine. The biosynthesis of this unique sugar is governed by a dedicated set of genes within the ravidomycin cluster.
The proposed pathway for the biosynthesis of the activated sugar donor, 4'-O-acetyl-NDP-D-ravidosamine, begins with glucose-1-phosphate. nih.govresearchgate.net A total of five genes have been identified as being directly involved in this process. nih.govresearchgate.net
Table 3: Genes Involved in 4'-O-Acetyl-D-ravidosamine Biosynthesis
| Gene | Encoded Enzyme | Proposed Function in the Pathway |
| ravD | NDP-glucose synthase | Converts glucose-1-phosphate and a nucleoside triphosphate (likely TDP) to NDP-D-glucose. |
| ravE | NDP-glucose-4,6-dehydratase | Catalyzes the dehydration of NDP-D-glucose to form NDP-4-keto-6-deoxy-D-glucose. |
| ravIM | NDP-hexose-3,4-ketoisomerase | Isomerizes the 4-keto intermediate. |
| ravAMT | Deoxysugar aminotransferase | Transfers an amino group to the sugar intermediate. |
| ravNMT | N,N-dimethyltransferase | Catalyzes the N,N-dimethylation of the amino group. |
| ravW | N-acetyltransferase/O-acetyltransferase | Potentially involved in the final O-acetylation step at the 4'-hydroxyl group. |
The enzymes encoded by ravD and ravE initiate the pathway by converting glucose-1-phosphate into NDP-4-keto-6-deoxy-D-glucose. nih.gov Subsequent steps involving an isomerase (ravIM), an aminotransferase (ravAMT), and a dimethyltransferase (ravNMT) lead to the formation of the NDP-D-ravidosamine core. nih.govresearchgate.net The final acetylation at the 4'-hydroxyl group is likely catalyzed by the acetyltransferase ravW. nih.gov The presence of significant amounts of this compound in the fermentation broth of S. ravidus suggests that this acetylation step may not be completely efficient or that ravW might also function as an O-acetyltransferase, directly acetylating the 4'-hydroxyl group of the sugar moiety after its attachment to the aglycone. nih.gov The resulting activated sugar, 4'-O-acetyl-NDP-D-ravidosamine, is then transferred by the glycosyltransferase ravGT to the polyketide aglycone to complete the biosynthesis of ravidomycin, which can then be deacetylated to form this compound. nih.gov
Glycosyltransferase-Mediated Attachment to the Coumarin Backbone
Once the activated sugar donor, TDP-D-ravidosamine, is synthesized, it is attached to the aglycone backbone, defuco-gilvocarcin V. This crucial step is mediated by a specialized glycosyltransferase. nih.gov
The glycosylation is catalyzed by the enzyme RavGT, encoded by the ravGT gene. nih.gov RavGT is a C-glycosyltransferase, a specific type of enzyme that forms a carbon-carbon bond between the sugar and the aglycone. nih.gov Research suggests that RavGT possesses a degree of substrate promiscuity. nih.gov It appears capable of transferring not only the amino sugar D-ravidosamine but also neutral sugars like D-fucofuranose to the coumarin-based backbone. nih.govnih.gov This flexibility highlights its potential for use in combinatorial biosynthesis to generate novel analogues of ravidomycin. nih.govresearchgate.net
Table 3: Glycosyltransferase of the Ravidomycin Pathway
| Enzyme | Gene | Function | Sugar Donor | Acceptor | Linkage Type |
| RavGT | ravGT | C-glycosyltransferase | TDP-D-ravidosamine | Defuco-gilvocarcin V | C-glycosidic |
Post-Glycosylation Tailoring and Deacetylation
Following the attachment of the sugar moiety, further enzymatic modifications can occur. The relationship between ravidomycin V (which is acetylated at the 4'-hydroxyl group) and this compound is a result of these post-glycosylation tailoring steps.
The compound this compound is, by definition, the deacetylated form of ravidomycin V. The ravW gene, found within the ravidomycin biosynthetic cluster, encodes a protein that shows modest similarity to GCN-5-related N-acetyltransferases. nih.govresearchgate.net However, its precise function is not definitively established. It has been proposed that RavW might function as an O-acetyltransferase, catalyzing the acetylation of the 4'-hydroxyl group of the sugar moiety to convert a precursor into ravidomycin V. nih.gov The existence of this compound as a naturally produced analog suggests that either it is a precursor that can escape acetylation by RavW, or that a separate, yet-to-be-characterized hydrolase or deacetylase is responsible for removing the acetyl group from ravidomycin V. nih.gov There is no direct evidence confirming RavW itself performs the deacetylation reaction to produce this compound. nih.govnig.ac.jp
Table 4: Putative Tailoring Enzyme in Ravidomycin Biosynthesis
| Enzyme | Gene | Putative Function | Notes |
| RavW | ravW | Acetyltransferase | Shows homology to N-acetyltransferases; proposed to be an O-acetyltransferase that forms Ravidomycin V. nih.govnig.ac.jp Its role in forming this compound is not established. |
Pathways Leading to this compound Accumulation
The accumulation of this compound, a naturally occurring analogue of ravidomycin, is a result of specific conditions within its biosynthetic pathway, primarily related to the post-polyketide synthase (PKS) tailoring steps. nih.govwindows.net The biosynthesis of the ravidomycin backbone is orchestrated by a type II PKS system encoded by the rav gene cluster in Streptomyces ravidus. nih.govnih.gov Following the assembly of the polyketide core and its C-glycosylation with the deoxysugar D-ravidosamine, a final O-acetylation step is required to produce the primary metabolite, ravidomycin. nih.gov
This compound accumulates when this final O-acetylation step is inefficient or absent. The gene responsible for this transformation is believed to be ravW, which shows similarity to GCN-5 related N-acetyltransferase (GNAT)-family enzymes. nih.gov These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to a substrate. nih.gov One proposed pathway suggests that RavW acts on the 4'-hydroxyl group of the D-ravidosamine moiety after it has been attached to the aglycone, converting this compound to ravidomycin. nih.gov
Significant insights into the accumulation of this compound have been gained through heterologous expression studies. When the entire ravidomycin biosynthetic gene cluster (on cosmid cosRav32) was expressed in Streptomyces lividans TK24, there was a notable accumulation of an O-deacetylated ravidomycin derivative along with other intermediates, rather than ravidomycin itself. nih.gov This outcome strongly suggests that the acetyltransferase RavW either does not function optimally in the heterologous host or its expression is negatively regulated. nih.gov The lack of the 4'-O-acetyl group in the metabolites produced by the S. lividans host highlights a bottleneck in the pathway, leading directly to the accumulation of the deacetylated form. nih.gov
Furthermore, this compound is also a natural metabolite of the wild-type producer, Streptomyces ravidus, indicating that the O-acetylation process may not be completely efficient even in its native host, or that its production is a regulated process. nih.govwindows.net
Identification of Biosynthetic Intermediates and Shunt Products
The study of the ravidomycin biosynthetic pathway, particularly through heterologous expression and gene inactivation experiments, has led to the identification of several key biosynthetic intermediates and shunt products. These compounds provide a window into the complex series of reactions that follow the initial polyketide chain synthesis.
Heterologous expression of the rav gene cluster in S. lividans TK24 resulted in the accumulation of several compounds that are considered intermediates and shunt products of the ravidomycin pathway. nih.gov The accumulation of these specific metabolites indicated a disruption in the C-C bond cleavage process required for the formation of the mature ravidomycin backbone. nih.gov
The identified compounds include key intermediates in the shared pathway with related angucyclines like gilvocarcin and jadomycin. nih.gov For instance, compounds analogous to prejadomycin have been observed. nih.govnih.gov Hydroxylation of these early intermediates, followed by lactone formation, are crucial steps towards the ravidomycin core structure. nih.gov Shunt products arise when these intermediates are diverted from the main pathway, often through spontaneous or enzymatic side reactions like oxidation. nih.govnih.gov
Key identified intermediates and shunt products from the ravidomycin pathway and related studies are detailed in the table below.
| Compound Name | Type | Context of Identification | Reference |
| Deacetyl-RME | Biosynthetic Intermediate | Accumulation in heterologous expression of the rav cluster in S. lividans TK24. Lacks the 4'-O-acetyl group. | nih.gov |
| Prejadomycin | Biosynthetic Intermediate | An early-stage intermediate in related angucycline pathways; its analogues accumulate when the ravidomycin pathway is disrupted. | nih.govnih.gov |
| Homoprejadomycin | Biosynthetic Intermediate | An intermediate related to prejadomycin, identified in studies of similar angucycline pathways. | nih.gov |
| Dehydro-rabelomycin | Shunt Product | Accumulates during heterologous expression of the rav cluster. | nih.gov |
| Dehydro-rabelomycin V | Shunt Product | A major shunt product resulting from the inactivation of the oxygenase gilOII in the related gilvocarcin pathway. | nih.gov |
| Rabelomycin (B1204765) | Shunt Product | A structurally related compound that can be fed to mutant strains to restore production of downstream metabolites. | nih.gov |
| Homorabelomycin | Shunt Product | A shunt product observed in gilvocarcin biosynthesis studies. | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization of O Deacetyl Ravidomycin and Analogs
Comprehensive Spectroscopic Analyses for Structural Assignment
The definitive structural assignment of O-Deacetyl-ravidomycin relies on the synergistic interpretation of data from various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques like COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound and its derivatives. ruc.dkemerypharma.comresearchgate.net One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial insights into the chemical environment of protons and carbons within the molecule. emerypharma.com For instance, in the characterization of a ravidomycin (B1678828) analog, the absence of signals for the vinyl and 4'-O-acetyl protons, which are typically observed in the parent ravidomycin, alongside the appearance of a triplet and a quartet, indicated the presence of an 8-ethyl side chain instead of a vinyl group. nih.gov
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of the molecular framework. nih.gove-bookshelf.de
COSY (Correlation Spectroscopy) is utilized to identify proton-proton couplings, revealing adjacent protons within the structure. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons. emerypharma.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) is arguably one of the most powerful tools, as it reveals long-range couplings between protons and carbons (typically 2-3 bonds). emerypharma.comnih.gov This technique was crucial in confirming the structure of a ravidomycin analog by showing a correlation between the methoxy (B1213986) protons and the C-12 carbon. nih.gov
These NMR techniques, when used in combination, allow for the piecing together of the complex aglycone and the attached ravosamine sugar moiety. nih.govresearchgate.net
Table 1: Illustrative ¹³C NMR Data for a Ravidomycin Analog
| Carbon | Chemical Shift (δC ppm) |
| C-10 | - |
| C-12 | 152.4 |
| Methoxy | 56.0 |
Note: This table is illustrative and based on data reported for a ravidomycin analog where the C-10 methoxy group was replaced by a hydroxyl group. nih.gov
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Mass spectrometry (MS) and its high-resolution variant, HR-ESI-MS, are fundamental for determining the molecular formula of this compound and its analogs. researchgate.netrsc.orgresearchgate.net HR-ESI-MS provides highly accurate mass measurements, which allow for the unambiguous determination of the elemental composition. For example, the molecular formula of 10-O-demethyl-deacetylravidomycin was established as C₂₈H₂₉NO₈ based on its HR-ESI-MS data. nih.gov Similarly, a fucomycin analog, which is structurally related to ravidomycin, was assigned the molecular formula C₂₇H₂₆O₉. nih.gov The fragmentation patterns observed in tandem MS (MS/MS) experiments can further provide structural information about different parts of the molecule. rsc.org
Table 2: Molecular Formula Data from HR-ESI-MS for Ravidomycin Analogs
| Compound | Molecular Formula |
| This compound | C₂₉H₃₁NO₈ windows.net |
| 10-O-Demethyl-deacetylravidomycin | C₂₈H₂₉NO₈ nih.gov |
| Fucomycin V | C₂₇H₂₆O₉ nih.gov |
Ultraviolet-Visible (UV) Spectroscopy
Ultraviolet-Visible (UV) spectroscopy provides valuable information about the electronic structure and the extent of conjugation within the this compound molecule. msu.edunih.govwalshmedicalmedia.com The UV spectrum of ravidomycin and its analogs is characterized by a conserved benzo[d]naphtho[1,2-b]pyran-6-one moiety, which gives rise to a distinctive absorption pattern. nih.gov The UV spectrum of 10-O-demethyl-deacetylravidomycin, for instance, was found to match that of the angucyclinone-derived tetracyclic aromatic system of ravidomycin. nih.gov A slight hypsochromic shift (a shift to a shorter wavelength) in one of the absorption maxima from 392 nm to 380 nm can indicate a modification in the C-8 side chain, such as the replacement of a vinyl group with a saturated ethyl or methyl group. nih.gov
Stereochemical Determinations and Absolute Configuration
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of characterizing this compound, as it directly impacts its biological function.
Revisions of Stereochemistry in Ravidosamine Moiety
The stereochemistry of the aminosugar moiety, D-ravidosamine, has been a subject of careful investigation. researchgate.netescholarship.org The correct assignment of the stereocenters within this sugar is crucial for a complete structural description. Advanced analytical techniques, including detailed analysis of NOESY (Nuclear Overhauser Effect Spectroscopy) spectra, have been instrumental in determining the relative stereochemistry of the substituents on the ravosamine ring. researchgate.net In some cases, initial stereochemical assignments have been revised based on more rigorous analysis and comparison with synthetic standards. rsc.org
Characterization of Naturally Occurring this compound Analogs
The exploration of microbial secondary metabolites continues to unveil a rich diversity of chemical structures. Within the ravidomycin class of angucycline antibiotics, several naturally occurring analogs of this compound have been isolated and characterized. These discoveries have been significantly advanced by modern analytical techniques, providing deeper insights into the structural plasticity of this important group of bioactive compounds.
Structural Variations at the Aglycone and Sugar Moieties
Naturally occurring analogs of this compound exhibit structural modifications primarily at the aglycone core and the appended sugar unit. These variations, though often subtle, can have a significant impact on the biological activity of the compounds.
The aglycone, a benzo[d]naphtho[1,2-b]pyran-6-one chromophore, is a common feature among ravidomycins and related gilvocarcin and chrysomycin antibiotics. nih.gov However, variations do occur. For instance, 10-O-Demethyl-deacetylravidomycin represents a modification where a methyl group is absent from the aglycone structure. nih.gov The vinyl group attached to the aglycone is also recognized as an important structural feature influencing toxicity. nih.gov
More pronounced diversity is observed in the nature of the sugar moiety attached to the aglycone. This compound itself contains the amino sugar D-ravidosamine. nih.gov A significant analog, fucomycin V , shares the identical ravidomycin chromophore but is distinguished by the presence of a D-fucopyranose sugar instead of D-ravidosamine. nih.govnih.govacs.orgacs.orgfigshare.com This substitution of an amino sugar with a neutral deoxyhexose represents a key structural divergence. Further variations on this theme have been identified, including several new analogs of fucomycin. nih.govnih.govacs.orgacs.org The enzymatic basis for this sugar diversity lies in the flexibility of the ravidomycin glycosyltransferase (RavGT), which has been shown to be capable of transferring both amino sugars and neutral sugars to the aglycone backbone. researchgate.net
A 2023 study on metabolites from Streptomyces sp. Am59 led to the isolation of several new ravidomycin and fucomycin analogs, further expanding the known structural diversity. nih.govnih.govacs.orgacs.org The structures of these compounds were determined using a combination of spectroscopic methods, including HR-ESI-MS and NMR spectroscopy. nih.gov
| Compound Name | Aglycone Variation | Sugar Moiety | Reference |
|---|---|---|---|
| This compound | Standard Ravidomycin Aglycone | D-Ravidosamine | nih.gov |
| 10-O-Demethyl-deacetylravidomycin | Demethylation at C-10 | D-Ravidosamine | nih.gov |
| Fucomycin V | Standard Ravidomycin Aglycone | D-Fucopyranose | nih.govnih.govacs.orgacs.org |
| Ravidomycin Analog 1 | 10-O-Demethyl | D-Ravidosamine | nih.gov |
| Ravidomycin Analog 2 | Not specified | D-Ravidosamine derivative | nih.gov |
| Ravidomycin Analog 3 | Not specified | D-Ravidosamine derivative | nih.gov |
| Ravidomycin Analog 4 | Not specified | D-Ravidosamine derivative | nih.gov |
| Fucomycin Analog 10 | Standard Ravidomycin Aglycone | D-Fucopyranose derivative | nih.govnih.gov |
| Fucomycin Analog 11 | Standard Ravidomycin Aglycone | D-Fucopyranose derivative | nih.govnih.gov |
| Fucomycin Analog 12 | Standard Ravidomycin Aglycone | D-Fucopyranose derivative | nih.govnih.gov |
| Fucomycin Analog 13 | Standard Ravidomycin Aglycone | D-Fucopyranose derivative | nih.govnih.gov |
Application of Molecular Networking for Analog Discovery
The discovery of novel, low-abundance natural product analogs from complex microbial extracts presents a significant analytical challenge. Molecular networking, a powerful metabolomics approach, has emerged as a key technology for addressing this challenge. github.io This technique utilizes tandem mass spectrometry (MS/MS) data to organize compounds into families based on their structural similarity, even for unknown molecules.
A prime example of its application in this context is the successful identification of new ravidomycin and fucomycin analogs from a Brazilian strain of Streptomyces sp. Am59. nih.gov Researchers employed a UV- and LCMS-guided separation strategy that was informed by Global Natural Products Social (GNPS) molecular networking analysis. nih.govnih.govacs.orgacs.orgfigshare.com
The process involves acquiring MS/MS data from the microbial extract. The fragmentation patterns of the ions are then compared; structurally related molecules typically share common fragmentation pathways and thus produce similar MS/MS spectra. The molecular networking algorithm visualizes these relationships, clustering compounds into networks where nodes represent parent ions and edges (the connections between nodes) represent spectral similarity. The thickness of the edge often corresponds to the degree of similarity. github.io
In the study of Streptomyces sp. Am59, this approach allowed for the visualization of a cluster of related compounds belonging to the ravidomycin family. nih.gov By examining the mass differences between connected nodes in the network, researchers could hypothesize structural modifications, such as the addition or loss of a methyl group or variations in the sugar moiety. This targeted the isolation efforts towards previously uncharacterized, yet structurally related, molecules within the extract. This strategy directly led to the successful isolation and subsequent structural elucidation of six new ravidomycin analogs and four new fucomycin analogs, demonstrating the efficacy of molecular networking in accelerating the discovery of natural product diversity. nih.govnih.govacs.orgacs.org
Chemical Synthesis and Semi Synthetic Approaches to O Deacetyl Ravidomycin and Its Derivatives
Total Synthesis Methodologies for Ravidomycin (B1678828) and Analogs
The total synthesis of ravidomycin and related angucycline antibiotics is a complex undertaking that requires the stereocontrolled construction of a tetracyclic aglycone and the subsequent attachment of a specific deoxysugar moiety.
The angucyclinone core, a benz[a]anthraquinone skeleton, is the characteristic feature of this class of compounds. The most prevalent and effective strategy for constructing this tetracyclic system is the Diels-Alder reaction. researchgate.netnih.gov This [4+2] cycloaddition typically involves reacting a substituted naphthoquinone (the dienophile) with a vinyl cyclohexene (B86901) derivative (the diene) to form the angularly fused ring system. doi.org
Several asymmetric approaches have been developed to control the stereochemistry of the angucyclinone core. These include the use of:
Chiral Dienophiles : Enantiomerically pure sulfinyl-substituted 1,4-naphthoquinones have been successfully employed as dienophiles. The sulfoxide (B87167) group acts as a chiral auxiliary, directing the cycloaddition to achieve high diastereoselectivity. doi.orgnih.govthieme-connect.com
Chiral Dienes : Enantiopure vinyl cyclohexenes, often synthesized from natural products like quinic acid, serve as chiral dienes in asymmetric Diels-Alder reactions. thieme-connect.com
Chiral Catalysts : The use of chiral Lewis acids to promote the Diels-Alder reaction between achiral dienes and dienophiles offers another route to enantiomerically enriched angucyclinones. researchgate.net
Alternative strategies to the Diels-Alder reaction for forming the angucyclinone frame include Friedel-Crafts reactions, nucleophilic additions, and intramolecular cyclizations. nih.govthieme-connect.com For instance, a palladium-catalyzed coupling followed by a directed Diels-Alder reaction has been used to prepare a key tetracyclic intermediate for the synthesis of ravidomycin aglycones. rsc.org Hetero-Diels-Alder reactions have also been explored to create aza-analogues of angucyclinones, where a nitrogen atom is incorporated into the B-ring. capes.gov.br
Table 1: Key Diels-Alder Strategies for Angucyclinone Synthesis
| Diene Component | Dienophile Component | Key Feature | Reference |
|---|---|---|---|
| Chiral racemic vinylcyclohexenes | Enantiomerically pure (SS)-(2-p-tolylsulfinyl)-1,4-naphthoquinone | Kinetic resolution of the racemic diene | nih.gov |
| (±)-(E)-5-dimethylphenylsilyl-5-methyl-1-(2′-trimethylsiloxyvinyl)cyclohexene | 5-hydroxy-1,4-naphthoquinone | Chiral Lewis acid-promoted reaction | researchgate.net |
| Enantiopure vinyl cyclohexene | Racemic sulfinyl-substituted methyl juglone | Construction of C4-oxygenated angucyclinones | doi.org |
The attachment of the sugar moiety, D-ravidosamine, to the aglycone is a critical step in the total synthesis of ravidomycin. This process, known as glycosylation, involves the formation of a C-glycosidic bond, which is generally more challenging than forming O-glycosidic bonds.
The biosynthesis of the activated sugar donor, TDP-D-ravidosamine, has been characterized. The pathway involves several enzymes, including a synthase, a dehydratase, and an aminotransferase, that convert glucose-1-phosphate and thymidine-5-phosphate into the final NDP-sugar. nih.govresearchgate.net A glycosyltransferase (GT), RavGT, is then responsible for attaching the aminosugar to the aglycone core. nih.gov This enzyme has shown flexibility towards its sugar donor substrate, opening possibilities for generating novel analogs through chemoenzymatic approaches. nih.gov
In chemical synthesis, the assembly of the glycoside requires a carefully planned route. A concise synthesis of ravidosamine itself has been achieved. thieme-connect.com The glycosylation step often involves coupling an activated sugar donor with the aglycone. Challenges include controlling the stereochemistry of the new C-C bond and preventing anomerization. Latent-active glycosylation strategies, where a protecting group on the sugar is changed late in the synthesis to activate it for coupling, are a powerful approach. nih.gov
Aglycone Synthesis and Functionalization
The aglycone is the non-sugar portion of O-Deacetyl-ravidomycin. Its synthesis and subsequent functionalization are key to producing the final molecule and its derivatives. The synthesis of the aglycones of the ravidomycin family has been achieved through a strategy involving the palladium-catalyzed coupling of stannanes with a common tetracyclic bromide intermediate. rsc.org This approach allows for the introduction of various side chains. Similarly, the aglycones of related antibiotics like altromycin and kidamycin (B1673636) have been synthesized from a common advanced intermediate, highlighting the modularity of these synthetic routes. nih.gov
Functionalization refers to the process of adding or modifying functional groups on a molecule. mdpi.com In the context of aglycones, this can involve selective protection and deprotection of hydroxyl groups or modification of the core structure. For example, the controlled degradation of a complex natural product like escin (B49666) can yield its main aglycone, protoescigenin, which can then be selectively functionalized, such as by forming an isopropylidene derivative, to enable further chemical transformations. mdpi.comresearchgate.net
Chemical Derivatization and Modification of this compound
Chemical derivatization involves the transformation of a compound into a structurally related product. This is a powerful tool for SAR studies, aiming to improve the pharmacological profile of a lead compound. nih.gov Several modifications have been performed on the ravidomycin structure. ethernet.edu.et
This compound is itself a product of the deacetylation of ravidomycin. This reaction involves the removal of an acetyl group from the 4'-hydroxyl position of the D-ravidosamine sugar. Conversely, acylation is the process of adding an acyl group. pressbooks.pub
These reactions are fundamental in modifying the sugar moiety of ravidomycin. For example, diacetyl derivatives of ravidomycin have been synthesized for biological evaluation. ethernet.edu.et The selective N-deacetylation of aminosugars, often a challenging task requiring harsh conditions, can be achieved using milder, chemoselective methods. One such method involves the electrophilic activation of the N-acetyl group, allowing for its removal and subsequent functionalization to form carbamates or other amides. d-nb.info Domino strategies involving enamine intermediates have also been developed for C-acylation/deacetylation sequences in other contexts. organic-chemistry.org The reactivity of different carboxylic acid derivatives (e.g., acid chlorides, anhydrides) governs the feasibility of specific acylation reactions. youtube.com
Table 2: Comparative Biological Data of Ravidomycin Derivatives
| Compound | Modification | Reference |
|---|---|---|
| Ravidomycin | Parent Compound | ethernet.edu.et |
| This compound | Deacetylation at 4'-OH of sugar | ethernet.edu.et |
| Diacetyl-ravidomycin | Acylation at hydroxyl groups | ethernet.edu.et |
| 8-ethyl analogue | Reduction of C-8 vinyl group | ethernet.edu.et |
The C-8 vinyl side chain is a key structural feature of ravidomycin and is believed to be important for its mechanism of action. nih.govnih.gov Modification of this group has been a target for creating new analogs.
In biosynthesis, the vinyl group is formed from an ethyl side chain by the action of a cytochrome P450 monooxygenase, such as RavOIII. nih.govnih.gov Chemical modifications have included the reduction of the vinyl group to an ethyl group, creating analogs like 8-ethyl-ravidomycin. ethernet.edu.et The stereochemistry of hydrogen loss during the biosynthetic formation of the vinyl group has also been investigated. researchgate.net The absence of the vinyl group, as seen in some biosynthetic shunt products or synthetic analogs, often leads to a significant change in biological activity, underscoring its importance. nih.govnih.gov
Alterations of the Sugar Moiety
The sugar moiety attached to the aglycone core of ravidomycin-class compounds is a critical determinant of their biological activity. nih.gov Consequently, alterations to this sugar represent a key strategy in the generation of novel derivatives. While direct chemical modification of the existing sugar on this compound is challenging, the isolation of natural analogs with different sugar moieties provides significant insight into permissible structural variations.
The key structural difference in these analogs is the substitution of the N,N-dimethylamino-pyranose (D-ravidosamine) with a neutral furanose or pyranose sugar, which significantly alters the chemical properties of the molecule.
| Compound | Sugar Moiety | Reference |
| This compound | D-ravidosamine | nih.gov |
| Fucomycin V | D-fucopyranose | nih.gov |
| Fucomycin V Analogs (10-13) | Modified D-fucopyranose | nih.gov |
Chemoenzymatic and Combinatorial Biosynthesis for Novel this compound Analogs
Advanced synthetic strategies that merge chemistry and biology are being employed to overcome the limitations of traditional synthesis and to generate novel "unnatural" natural product analogs. dovepress.com These approaches are particularly promising for complex molecules like this compound.
Combinatorial biosynthesis leverages the inherent flexibility of biosynthetic pathways by engineering enzymes and pathways to produce new derivatives. dovepress.com A cornerstone of this approach for the ravidomycin family was the successful cloning and characterization of the ravidomycin (rav) biosynthetic gene cluster from Streptomyces ravidus. nih.govnih.gov This work identified the specific genes responsible for producing the aglycone, the D-ravidosamine sugar, and for tailoring the final molecule. nih.gov
A pivotal discovery from the characterization of this gene cluster was the function of the glycosyltransferase, RavGT. nih.govuky.edu This enzyme is responsible for attaching the sugar moiety to the polyketide-derived core. Crucially, RavGT exhibits remarkable substrate flexibility, demonstrating an unprecedented ability to transfer both an amino-pyranose (the native D-ravidosamine) and a neutral furanose sugar. uky.edu This promiscuity is the key that unlocks combinatorial biosynthesis for this compound class. By introducing genes for the biosynthesis of different sugar structures into a host organism expressing the rav gene cluster, the flexible RavGT enzyme can potentially attach these new sugars to the this compound aglycone, thereby generating a library of novel analogs. nih.govnih.gov
Chemoenzymatic synthesis offers a more hybrid approach, combining multi-step chemical synthesis with biological catalysis. nih.gov In the context of this compound, this could involve the chemical synthesis of a wide variety of non-native sugar precursors. These synthetic sugars could then be enzymatically coupled to the aglycone using a promiscuous glycosyltransferase like RavGT as a standalone biocatalyst. The feasibility of this is supported by the development of enzymatic protocols for producing key precursors, such as the one-pot enzymatic synthesis of TDP-D-ravidosamine. uky.edu This strategy allows chemists to create sugar structures that are not accessible through biology, which are then attached with high specificity by the enzyme, bypassing the complex challenges of chemical glycosylation.
| Enzyme/Component | Function in Novel Synthesis | Reference |
| Ravidomycin (rav) Gene Cluster | Provides the genetic blueprint for the aglycone and tailoring enzymes. | nih.govnih.gov |
| RavGT (Glycosyltransferase) | Exhibits substrate promiscuity, enabling the attachment of various native and non-native sugars to the aglycone. | nih.govuky.edu |
| TDP-D-ravidosamine Biosynthetic Enzymes | Allow for the enzymatic synthesis of the activated sugar donor, which can be a template for chemoenzymatic approaches. | uky.edu |
Molecular and Cellular Mechanisms of Action of O Deacetyl Ravidomycin
Inhibition of Macromolecular Biosynthesis
Studies on the effects of ravidomycin (B1678828), a closely related compound, in Bacillus subtilis have elucidated a clear hierarchy in its inhibitory action on the synthesis of macromolecules. The primary and most significant impact is on DNA synthesis, followed by a less potent inhibition of RNA synthesis, while protein synthesis remains largely unaffected. uni-muenchen.denih.gov
Preferential Inhibition of DNA Synthesis
O-Deacetyl-ravidomycin and its analogs are potent inhibitors of DNA synthesis. uni-muenchen.denih.gov Research indicates that the primary mode of its cytotoxic activity stems from its ability to interfere with the replication of DNA. nih.gov This pronounced effect on DNA synthesis positions it as the principal mechanism for its observed antibacterial and antitumor properties. uni-muenchen.denih.gov The ability of these compounds to damage DNA is significantly enhanced by light, suggesting a photosensitizing mechanism that leads to DNA damage. nih.gov
Differential Effects on Protein Synthesis
In contrast to its strong effects on nucleic acid synthesis, this compound has only a marginal impact on protein synthesis. uni-muenchen.de This differential effect underscores the compound's specific targeting of DNA and RNA-related processes, distinguishing its mechanism from other broad-spectrum inhibitors that might also affect protein translation. uni-muenchen.de
Table 1: Summary of Inhibitory Effects on Macromolecular Biosynthesis
| Macromolecule | Level of Inhibition | Primary/Secondary Effect |
|---|---|---|
| DNA | Strong | Primary |
| RNA | Moderate | Secondary |
DNA Interaction Modalities
The interaction of this compound with DNA is complex, involving both non-covalent and covalent binding, the latter of which is uniquely activated by light. nih.govnih.gov
Equilibrium DNA Binding and Intercalation Properties
While direct experimental reports on this compound are specific, mechanistic studies of the closely related gilvocarcin V, which shares a common structural backbone and light-dependent activity, provide strong evidence for its mode of action. nih.gov Gilvocarcin V is known to engage in equilibrium DNA binding and possesses strong DNA intercalation properties. nih.govasm.org This involves the insertion of its planar chromophore between the base pairs of the DNA double helix. aps.orgnih.gov This intercalation is believed to stabilize the drug-DNA complex, a crucial step for its subsequent covalent interactions. mdpi.com
Light-Induced DNA Adduct Formation through [2+2] Cycloaddition
A distinctive feature of this compound's mechanism is its light-dependent activity. windows.netnih.gov Its activity is significantly promoted by both UV and visible light. nih.gov This photoactivation is attributed to the ability of the compound's vinyl group to form a covalent bond with thymine (B56734) residues in DNA. nih.govmdpi.com This reaction proceeds via a [2+2] photocycloaddition, creating a stable DNA adduct. nih.govmdpi.com This covalent modification of the genetic material is a potent form of DNA damage, contributing significantly to the compound's cytotoxicity. nih.govmdpi.com
Table 2: DNA Interaction Modalities of this compound
| Interaction Type | Description | Key Features |
|---|---|---|
| Equilibrium DNA Binding | Non-covalent association with the DNA molecule. | A prerequisite for intercalation and covalent bonding. nih.govasm.org |
| Intercalation | Insertion of the planar aromatic core between DNA base pairs. | Stabilizes the drug-DNA complex. mdpi.com |
| [2+2] Cycloaddition | Light-activated covalent bond formation between the drug's vinyl group and a DNA thymine residue. | Forms a DNA adduct, causing significant damage. nih.govmdpi.com |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ravidomycin |
| Ravidomycin V |
| Gilvocarcin V |
| Chrysomycin V |
| Desacetylravidomycin |
Comparative Biochemical and Biological Research on O Deacetyl Ravidomycin
Comparison with Ravidomycin (B1678828) V and Other Ravidomycin Analogs
O-Deacetyl-ravidomycin distinguishes itself from its parent compound, Ravidomycin V, primarily through enhanced biological activity. The process of deacetylation, which removes the acetyl group from the aminosugar moiety, results in a compound with increased antitumor and antimicrobial potency. nih.govuni-muenchen.de Studies have consistently shown that this compound is a more active and stable analog within the ravidomycin complex. windows.netamericanchemicalsuppliers.com
The core structure of ravidomycins features a benzo[d]naphtho[1,2-b]pyran-6-one chromophore, with the identity of the attached sugar moiety being a critical determinant of its biological activity. nih.gov Ravidomycin V contains the amino sugar D-ravidosamine. nih.gov Its de-acetylated form, this compound, demonstrates superior antitumor activity in murine models, such as against P388 leukemia, when compared to the parent Ravidomycin V. uni-muenchen.de
Research into various ravidomycin analogs has further highlighted the structure-activity relationships within this family. While no newly discovered analogs have been found to be substantially more potent than this compound, certain modifications have led to altered biological selectivity. iu.edu
Key structural modifications and their effects include:
Sugar Moiety: Replacing the D-ravidosamine with a D-fucopyranose sugar, as seen in fucomycin V, results in a notable selectivity against bacteria over eukaryotic cells. nih.goviu.edu
Aglycone Modifications: The vinyl group on the aglycone is crucial for toxicity and biological activity. nih.gov Analogs lacking the styrene (B11656) moiety are much less potent. iu.edu Similarly, the absence of methylation at the C-10 position also leads to a universal decrease in potency. iu.edu
| Compound | Key Structural Feature | Comparative Biological Activity |
| This compound | Deacetylated D-ravidosamine sugar | More potent and stable than Ravidomycin V; high antitumor and antimicrobial activity. windows.netnih.govuni-muenchen.de |
| Ravidomycin V | Acetylated D-ravidosamine sugar | Parent compound; less potent than its deacetylated form. nih.govuni-muenchen.de More potent against eukaryotes than prokaryotes. iu.edu |
| Fucomycin V | D-fucopyranose sugar instead of D-ravidosamine | Notably selective against bacteria (P. aeruginosa and S. aureus) relative to eukaryotes (C. albicans and cancer cells). nih.goviu.edu |
| Ravidomycin Analogs (Acetylated/Carbamoylated) | Modified amino group on ravidosamine | Decreased overall potency but greater antibacterial selectivity for S. aureus. nih.goviu.edu |
Distinctions and Similarities with Gilvocarcins
This compound belongs to the broader gilvocarcin-type family of aryl C-glycoside antibiotics. nih.gov This group, which also includes the gilvocarcins and chrysomycins, shares a conserved benzo[d]naphtho[1,2-b]pyran-6-one core structure, which is fundamental to their light-activated mechanism of action. nih.govwindows.net This photo-induced activity involves a [2+2] cycloaddition that covalently modifies DNA, contributing to their antitumor effects. nih.gov
The primary distinctions between ravidomycins and gilvocarcins lie in their glycosidic substitution, which significantly influences their biological profiles.
Similarities:
Core Structure: Both possess the same angucycline aglycone, a benzo[d]naphtho[1,2-b]pyran-6-one moiety. nih.govnih.gov
Mechanism of Action: Their biological activity is uniquely promoted by UV and visible light, leading to DNA modification. nih.govwindows.net The vinyl group on the aglycone is essential for this activity. nih.gov Both are also considered to be topoisomerase II inhibitors. windows.netamericanchemicalsuppliers.com
Biosynthesis: They are produced via type II polyketide synthases (PKS) in Streptomyces species. nih.gov
Distinctions:
Sugar Moiety: This is the most critical difference. Ravidomycins, including this compound, feature an amino sugar (D-ravidosamine). nih.govnih.gov In contrast, gilvocarcins, such as the well-studied Gilvocarcin V, are attached to a neutral sugar, D-fucofuranose. nih.gov
Biological Potency: The presence of the aminosugar in the ravidomycin series is believed to be a key reason for their enhanced biological activity. nih.govethernet.edu.etresearchgate.net this compound and its parent compound generally exhibit greater antitumor activity than the gilvocarcins. uni-muenchen.deethernet.edu.et Gilvocarcin V is noted for its potent antitumor activity coupled with remarkably low in vivo toxicity. nih.govnih.gov
| Feature | This compound | Gilvocarcin V |
| Compound Class | Angucycline, Ravidomycin-type | Angucycline, Gilvocarcin-type |
| Core Structure | Benzo[d]naphtho[1,2-b]pyran-6-one | Benzo[d]naphtho[1,2-b]pyran-6-one |
| Sugar Moiety | D-ravidosamine (amino sugar) nih.govnih.gov | D-fucofuranose (neutral sugar) nih.gov |
| Key Activity | Potent antitumor and antibiotic activity. nih.govwindows.net | Potent antitumor, antibacterial, antifungal, and antiviral activity. medkoo.comcaymanchem.com |
| Comparative Potency | Considered more potent than gilvocarcins. uni-muenchen.deethernet.edu.et | Strong antitumor agent with low toxicity. nih.govnih.gov |
| Mechanism | Light-dependent DNA modification, Topoisomerase II inhibition. nih.govwindows.net | Light-dependent DNA and histone cross-linking, Topoisomerase II inhibition. nih.govcaymanchem.com |
Comparative Analysis with Chrysomycins
Chrysomycins represent another subgroup of the gilvocarcin family, sharing the fundamental angucycline framework but differing in glycosylation, which again leads to distinct biological activity profiles. nih.govnih.govnih.gov
Similarities:
Chemical Family: Like ravidomycins and gilvocarcins, chrysomycins are benz[a]anthracene C-glycoside antibiotics. nih.govnih.gov They all share the same light-activated benzo[d]naphtho[1,2-b]pyran-6-one chromophore. nih.gov
Mode of Action: The vinyl group is also important for the antimicrobial efficacy of chrysomycins, suggesting a similar light-dependent DNA-targeting mechanism. bohrium.com
Biosynthetic Origin: They are also type II polyketide natural products derived from Streptomyces. nih.govbohrium.com
Distinctions:
Sugar Moiety: Chrysomycins feature an uncommon para-substituted C-glycoside sugar, D-virenose (a 6-deoxy-3-C-methyl-gulo-pyranose). ethernet.edu.etnih.govacs.org This unique glycosylation pattern sets them apart from both the N-glycosidic linkage of ravidomycins and the ortho-C-glycosidic linkage of gilvocarcins. acs.org
Biological Potency and Spectrum: While this compound is noted for its superior general antitumor activity, Chrysomycin A has garnered significant attention for its potent and specific activity against multi-drug-resistant Mycobacterium tuberculosis (MDR-TB) and methicillin-resistant Staphylococcus aureus (MRSA). uni-muenchen.deethernet.edu.etnih.govbohrium.comacs.orgmedchemexpress.com Chrysomycin A exerts its anti-glioblastoma effects by inhibiting the Akt/GSK-3β/β-catenin signaling pathway. medchemexpress.com
| Feature | This compound | Chrysomycin A |
| Compound Class | Angucycline, Ravidomycin-type | Angucycline, Chrysomycin-type |
| Core Structure | Benzo[d]naphtho[1,2-b]pyran-6-one | Benzo[d]naphtho[1,2-b]pyran-6-one |
| Sugar Moiety | D-ravidosamine (N-glycoside) nih.govnih.gov | D-virenose (para-C-glycoside) nih.govacs.org |
| Comparative Potency | Higher general antitumor activity. uni-muenchen.deethernet.edu.et | Potent activity against MDR-TB and MRSA. nih.govacs.orgmedchemexpress.com |
| Mechanism | Light-dependent DNA modification, Topoisomerase II inhibition. nih.govwindows.net | Inhibition of Akt/GSK-3β/β-catenin pathway (in glioblastoma). medchemexpress.com |
Biological Selectivity among Angucycline Class Members
The biological selectivity observed among members of the angucycline class, including this compound, the gilvocarcins, and the chrysomycins, is a direct consequence of their structural diversity, particularly in the nature and linkage of their sugar moieties.
The aminosugar of ravidomycins is a crucial factor for their high potency. nih.gov this compound and Ravidomycin V generally show higher antitumor activity compared to their counterparts with neutral sugars. uni-muenchen.deethernet.edu.et The hydrophilic amino group likely plays a key role in the compound's interaction with biological targets and may improve its formulation and delivery properties. nih.gov
While sharing a common light-activated DNA-damaging mechanism, the specific biological outcomes diverge. nih.govcaymanchem.com Ravidomycin V is more potent against eukaryotic cells, whereas certain synthetic and natural analogs exhibit enhanced selectivity. iu.edu For example, fucomycin V, which has the same aglycone as ravidomycin but is attached to a D-fucopyranose sugar, is more selective for bacteria. nih.goviu.edu This demonstrates that even subtle changes to the sugar can dramatically shift the therapeutic window.
Gilvocarcin V is broadly active against Gram-positive bacteria and a range of experimental tumors. caymanchem.com Chrysomycin A, on the other hand, exhibits a more focused spectrum, with exceptional potency against challenging pathogens like MRSA and MDR-TB, but poor activity against Gram-negative bacteria. nih.govmdpi.com This high degree of selectivity makes chrysomycins promising candidates for developing new anti-TB drugs. nih.govbohrium.com
Advanced Research Avenues and Biotechnological Prospects
Directed Evolution and Enzyme Engineering for Biosynthetic Pathways
The biosynthesis of angucyclines is a complex process orchestrated by a suite of enzymes, including polyketide synthases (PKS) and various tailoring enzymes. rsc.orgnih.gov These enzymes, particularly the tailoring enzymes responsible for post-PKS modifications, exhibit a degree of substrate flexibility, which can be harnessed to generate novel angucycline analogs. nih.gov Directed evolution and enzyme engineering are powerful tools being employed to modify the function of these enzymes, thereby altering the final structure of the natural product.
One promising approach involves the engineering of oxygenases and reductases, which play a critical role in the cyclization and aromatization of the angucycline backbone. nih.gov For instance, studies on homologous flavoenzyme oxygenases and short-chain alcohol dehydrogenases/reductases (SDRs) from different angucycline pathways have demonstrated that these enzymes can have latent, context-dependent catalytic activities. nih.gov By swapping or modifying these enzymes, researchers can potentially create new angucycline scaffolds.
Combinatorial biosynthesis, which involves the mix-and-match of biosynthetic genes from different pathways, has also been successfully applied. For example, the angucycline-specific cyclase pgaF has been used to redirect anthracycline biosynthesis towards the production of angucyclinones like rabelomycin (B1204765). researchgate.net This demonstrates the potential of using enzymes with broad substrate specificity to generate novel chemical diversity. nih.gov
Table 1: Examples of Engineered Biosynthetic Enzymes in Angucycline Pathways
| Enzyme Type | Original Pathway | Engineering Approach | Outcome | Reference |
| Cyclase (pgaF) | Gaudimycin C | Heterologous expression with anthracycline PKS | Production of rabelomycin and a novel angucyclinone, MM2002 | researchgate.net |
| Oxygenases/Reductases | Landomycin, Jadomycin | In vitro reconstitution with a common substrate | Generation of gaudimycin C, dehydrorabelomycin, or 11-deoxylandomycinone | nih.gov |
| Glycosyltransferase (RavGT) | Ravidomycin (B1678828) | Heterologous expression and substrate feeding | Transfer of both amino- and neutral sugars to the angucycline core | researchgate.netnih.gov |
Genetic Manipulation of Producer Strains for Diversified Product Libraries
The genetic manipulation of the producing microorganisms, typically from the genus Streptomyces, is a cornerstone of efforts to generate diversified libraries of angucycline products. nih.govnih.gov This can be achieved through several strategies, including the heterologous expression of entire biosynthetic gene clusters (BGCs) in well-characterized host strains, as well as the targeted modification of genes within the native producer. nih.gov
Heterologous expression in hosts like Streptomyces coelicolor or Streptomyces lividans offers several advantages, including potentially higher production yields and a cleaner genetic background for further engineering. nih.govnih.gov For instance, the entire fluostatin gene cluster from a marine actinomycete was successfully expressed in S. coelicolor, leading to the production of new fluostatin derivatives. nih.gov Similarly, the heterologous expression of a cosmid containing the ravidomycin gene cluster in S. lividans resulted in the production of a new ravidomycin analogue. researchgate.netnih.gov
Another powerful technique is the generation of "unnatural" natural products through the chimeric fusion of different biosynthetic pathways. nih.gov This combinatorial biosynthesis approach allows for the creation of hybrid molecules with potentially novel biological activities. The development of versatile cloning vectors and efficient gene transfer systems has greatly facilitated these genetic manipulations in Streptomyces. nih.gov
Table 2: Strategies for Genetic Manipulation of Angucycline Producer Strains
| Strategy | Description | Example | Reference |
| Heterologous Expression | Transferring the entire biosynthetic gene cluster to a different host organism. | Expression of the ravidomycin gene cluster in Streptomyces lividans. | researchgate.netnih.gov |
| Gene Disruption | Inactivating specific genes in the biosynthetic pathway to accumulate intermediates or shunt products. | Disruption of oxygenase genes in the gilvocarcin pathway and cross-complementation with chrysomycin homologues. | researchgate.netnih.gov |
| Promoter Engineering | Replacing native promoters with stronger, inducible promoters to enhance gene expression and product yield. | Use of strong promoters to drive the expression of biosynthetic genes in heterologous hosts. | nih.gov |
Investigation of Undiscovered Biosynthetic Enzymes and Pathways
Genome sequencing has revealed that the biosynthetic potential of many microorganisms, including Streptomyces, is far from fully exploited. researchgate.net Many biosynthetic gene clusters are "silent" or "cryptic" under standard laboratory conditions, meaning they are not expressed to produce the corresponding natural product. researchgate.net Genome mining, coupled with advanced analytical techniques, is a powerful approach to uncover these hidden pathways and discover novel angucyclines.
The ravidomycin biosynthetic gene cluster, for instance, was cloned and characterized from Streptomyces ravidus, revealing a tandem set of type II PKS genes, deoxysugar biosynthetic genes, and post-PKS tailoring enzymes. researchgate.netnih.gov The characterization of such clusters provides a wealth of new enzymes that can be used in combinatorial biosynthesis experiments. researchgate.net For example, the ravidomycin glycosyltransferase (RavGT) has been shown to be capable of transferring different sugar moieties, highlighting its potential for glycodiversification. researchgate.netnih.gov
Furthermore, the reconstruction of cryptic angucycline pathways in a heterologous host has led to the production of novel metabolites like gaudimycin A and B. researchgate.net This demonstrates that genes that are inactive in their native host can be valuable tools for generating new chemical entities. researchgate.net
Deeper Molecular Probing of Drug-Target Interactions
A thorough understanding of how O-deacetyl-ravidomycin and related angucyclines interact with their molecular targets is crucial for their development as therapeutic agents. The primary mode of action for many angucyclines is believed to involve intercalation into DNA and, in some cases, the inhibition of topoisomerase II. researchgate.net The biological activity of some members of this class, like gilvocarcin V, is light-dependent, involving a photoactivated [2+2] cycloaddition with thymidine (B127349) residues in DNA. nih.gov
Advanced techniques are being employed to probe these interactions at a molecular level. While specific studies focusing solely on this compound are limited in the provided search results, the broader class of ravidomycin-type angucyclines serves as a model. The vinyl group of the aglycone is known to be important for toxicity, and the identity of the sugar moiety strongly influences the biological activity. nih.gov
Future research will likely involve the use of high-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to visualize the drug-target complexes. Additionally, advanced spectroscopic methods and computational modeling can provide further insights into the dynamics and energetics of these interactions. A deeper understanding of the structure-activity relationships will guide the rational design of new angucycline derivatives with improved target specificity and reduced off-target effects. nih.gov
Development of New Synthetic Methodologies for Angucycline Scaffolds
While biosynthetic and semi-synthetic approaches are powerful, the total synthesis of angucyclines remains an important area of research. Chemical synthesis offers the flexibility to create analogs that are not accessible through biological methods and can help to confirm the structures of novel natural products.
Several synthetic strategies have been developed for the construction of the characteristic benz[a]anthracene core of angucyclines. rsc.orgnih.gov These include Diels-Alder reactions, nucleophilic additions, electrophilic additions, and transition-metal-mediated cross-couplings. rsc.orgnih.gov For example, the aglycones of the ravidomycin family have been synthesized using a palladium-catalyzed coupling of stannanes with a tetracyclic bromide intermediate. rsc.org
More recently, enzymatic total synthesis has emerged as a promising alternative to traditional chemical synthesis. nih.gov A one-pot enzymatic total synthesis of the angucyclinone rabelomycin has been achieved starting from simple precursors, acetyl-CoA and malonyl-CoA, using a mixture of PKS enzymes from different pathways. nih.gov This approach takes advantage of the high regio- and stereospecificity of enzymes to construct complex molecules in an efficient and environmentally friendly manner. nih.gov The continued development of both chemical and enzymatic synthetic methodologies will be crucial for accessing a wider range of angucycline scaffolds for biological evaluation.
Q & A
Q. What frameworks (e.g., FINER criteria) ensure rigor in formulating research questions about this compound?
- Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example: “Does this compound’s light-dependent activity enhance tumor selectivity in vivo compared to non-targeted therapies?” Ensure alignment with gaps in oncotherapeutic mechanisms.
Methodological Notes
- Data Reporting: Follow pharmaceutical research guidelines to detail biological replicates, statistical methods, and software (e.g., GraphPad Prism, R).
- Conflict Resolution: Use systematic review principles (Cochrane Handbook) to resolve data inconsistencies.
- Ethical Compliance: Disclose IRB approvals and animal welfare protocols in methods sections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
